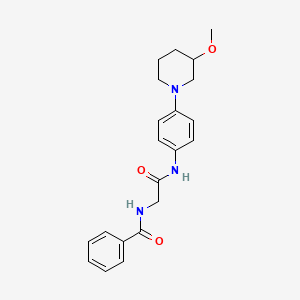
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a piperidine ring, a benzamide group, and a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzamide group. The methoxy group is usually introduced through a substitution reaction.
-
Step 1: Synthesis of 3-methoxypiperidine
Reagents: Piperidine, methanol, acid catalyst
Conditions: Reflux, 4-6 hours
-
Step 2: Formation of the intermediate
Reagents: 3-methoxypiperidine, 4-nitroaniline
Conditions: Solvent (e.g., ethanol), heating
-
Step 3: Reduction of the nitro group
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
-
Step 4: Coupling with benzoyl chloride
Reagents: Benzoyl chloride, base (e.g., triethylamine)
Conditions: Solvent (e.g., dichloromethane), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, controlled temperature
-
Reduction: : Reduction of the nitro group to an amine is a key step in its synthesis.
Reagents: Hydrogen gas, Pd/C catalyst
-
Substitution: : The methoxy group can be introduced via nucleophilic substitution.
Reagents: Methanol, acid catalyst
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Introduction of various substituents on the aromatic ring
Wissenschaftliche Forschungsanwendungen
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxoethyl)benzamide
- N-(2-((4-(3-chloropiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide
- N-(2-((4-(3-hydroxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide
Uniqueness
N-(2-((4-(3-methoxypiperidin-1-yl)phenyl)amino)-2-oxoethyl)benzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with specific characteristics.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-methoxypiperidin-1-yl)anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-8-5-13-24(15-19)18-11-9-17(10-12-18)23-20(25)14-22-21(26)16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXFMCVDYJRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


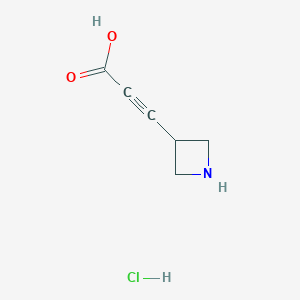


![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide](/img/structure/B3018063.png)
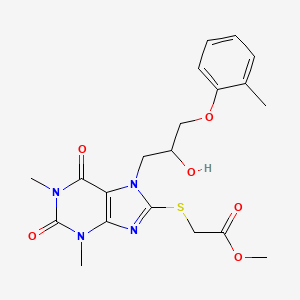
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

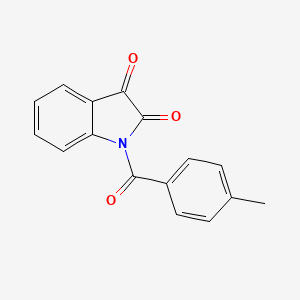
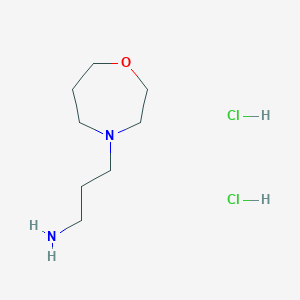
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B3018078.png)


